Product packaging for 1-(Prop-1-yn-1-yl)-1H-imidazole(Cat. No.:CAS No. 74045-50-4)

1-(Prop-1-yn-1-yl)-1H-imidazole

Cat. No.: B14460883
CAS No.: 74045-50-4
M. Wt: 106.13 g/mol
InChI Key: PQZMMHPATJFNNP-UHFFFAOYSA-N
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Description

1-(Prop-1-yn-1-yl)-1H-imidazole is a valuable chemical building block featuring an imidazole ring system derivatized with a terminal alkyne group. The imidazole scaffold is a privileged structure in medicinal chemistry due to its electron-rich, aromatic nature and its ability to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, which facilitates binding to biological targets . The presence of the propynyl chain makes this compound a key intermediate in Huisgen 1,3-dipolar cycloaddition, or "click chemistry," reactions . This reaction is widely used to create molecular hybrids, such as conjugating the imidazole pharmacophore with other bioactive molecules like sulfonamides or 1,2,3-triazoles, to develop new compounds with enhanced biological properties . Research into similar imidazole-alkyne hybrids has demonstrated potential in generating novel substances screened for antimicrobial and antiproliferative activities . The terminal alkyne allows for efficient and regioselective synthesis of more complex 1,2,3-triazole-linked structures under copper(I) catalysis . As a reagent, it enables the exploration of structure-activity relationships and the development of potential therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B14460883 1-(Prop-1-yn-1-yl)-1H-imidazole CAS No. 74045-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74045-50-4

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

1-prop-1-ynylimidazole

InChI

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,1H3

InChI Key

PQZMMHPATJFNNP-UHFFFAOYSA-N

Canonical SMILES

CC#CN1C=CN=C1

Origin of Product

United States

Synthetic Methodologies for 1 Prop 1 Yn 1 Yl 1h Imidazole and Its Analogues

Nucleophilic Substitution Approaches

Nucleophilic substitution remains a cornerstone for the synthesis of N-alkynyl imidazoles, offering a direct and efficient route to the target scaffold.

Imidazole (B134444) N-Alkylation with Propargyl Halides

The most prevalent method for synthesizing 1-(prop-2-yn-1-yl)-1H-imidazole involves the direct N-alkylation of imidazole with a propargyl halide, typically propargyl bromide. researchgate.net This reaction is a classic SN2 nucleophilic substitution, where the nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon of the propargyl halide, displacing the bromide ion and forming a new carbon-nitrogen bond.

The general reaction is as follows: Imidazole + Propargyl Bromide → 1-(Prop-2-yn-1-yl)-1H-imidazole + HBr

This process must be carried out in the presence of a base to neutralize the hydrogen bromide (HBr) formed as a byproduct, which would otherwise protonate the starting imidazole, rendering it non-nucleophilic.

Role of Basic Conditions and Solvents in N-Alkylation

The choice of base and solvent is critical to the success of the N-alkylation, influencing reaction rates, yields, and even the regioselectivity in substituted imidazoles.

Strong bases like sodium hydride (NaH) are frequently used to deprotonate the imidazole completely, forming a highly nucleophilic imidazolide (B1226674) anion. This approach, often conducted in anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), ensures a rapid and high-yielding reaction. capes.gov.br Weaker inorganic bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents like acetonitrile (B52724) or DMF, offering a milder alternative to metal hydrides. capes.gov.br

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. Studies have shown that solid-base catalysts, such as alkali-metal promoted carbons (e.g., Cs⁺-Norit), can effectively catalyze the N-alkylation of imidazole. researchgate.net These reactions can be performed under solvent-free conditions, and the use of ultrasound has been shown to significantly enhance reaction rates and yields, with conversions reaching over 80% in some cases. researchgate.net Microwave irradiation is another non-conventional energy source that has been successfully applied to accelerate the synthesis of N-propargyl imidazole, often in conjunction with basic clay catalysts like saponites. researchgate.net

Table 1: Comparison of Reaction Conditions for N-Alkylation of Imidazole
BaseSolventConditionsKey FindingsReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)Inert atmosphereStandard, high-yield method for complete deprotonation and efficient alkylation.
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Heating may be requiredMilder, common alternative to NaH; suitable for large-scale synthesis. capes.gov.br
Cs⁺-Norit (Carbon)Solvent-freeUltrasound activationGreen chemistry approach; high yields (>80%) and high selectivity. researchgate.net
Li⁺/Cs⁺-Saponite (Clay)Solvent-freeMicrowave irradiationRapid reaction (minutes) with high efficiency, especially with Cs⁺-saponite. researchgate.net
TriethylamineDichloromethaneRefluxUsed in multi-step synthesis to neutralize acid during acylation/alkylation steps. chemicalbook.com

One-Pot Synthetic Strategies and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) provide an efficient pathway to construct complex imidazole derivatives from simple precursors in a single step, enhancing atom economy and reducing waste. While not always producing the specific title compound directly, these methods are invaluable for creating a diverse range of substituted imidazole-alkyne analogues.

The Radziszewski reaction, a classic method for imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. google.comnih.gov Modern variations of this approach allow for the synthesis of highly substituted imidazoles by using primary amines in place of ammonia, often catalyzed by acids or metal catalysts. For instance, a four-component reaction of benzil, an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles.

More advanced MCRs can incorporate an alkyne component directly. A metal-free, acid-promoted approach can synthesize substituted imidazoles from an internal alkyne, an aldehyde, and an aniline (B41778) in one pot. chemicalbook.com Another strategy involves the three-component reaction of an aldehyde, an amine, and a terminal alkyne, catalyzed by copper, to produce propargylamine (B41283) derivatives, which can be further elaborated into imidazole-containing structures. organic-chemistry.org These MCRs highlight the modularity and efficiency of building complex heterocyclic systems from simple, readily available starting materials.

Table 2: Examples of Multicomponent Reactions for Imidazole Synthesis
Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Four-componentAldehyde, Benzil, Ammonium Acetate, Primary Aromatic AmineFe-Cu/ZSM-5, water, ultrasound1,2,4,5-Tetrasubstituted Imidazoles
Three-componentInternal Alkyne, Aldehyde, AnilinePivalic acid, DMSO/H₂O, 140°CSubstituted Imidazoles chemicalbook.com
Three-componentAldehyde, Amine, Terminal AlkyneCu(OTf)₂Propargylamines organic-chemistry.org
Four-componentBenzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateTaurine, various solventsDihydropyrano[2,3-c]pyrazoles

Derivatization Strategies for Imidazole-Alkyne Scaffolds

Once the 1-(prop-2-yn-1-yl)-1H-imidazole scaffold is synthesized, its terminal alkyne group serves as a versatile handle for a wide array of chemical transformations. This reactivity is central to its application in materials science and medicinal chemistry.

The most prominent derivatization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific coupling of the alkyne-functionalized imidazole with an azide-containing molecule to form a stable 1,2,3-triazole ring. This strategy is widely used for bioconjugation, polymer synthesis, and the development of complex molecular architectures.

Furthermore, the imidazole ring itself can be functionalized. For instance, palladium-catalyzed C-H activation/arylation can introduce aryl groups at the C2, C4, or C5 positions of the imidazole core. libretexts.org The regioselectivity of these reactions can be controlled by the choice of base and catalyst system, allowing for the synthesis of precisely substituted imidazole analogues. libretexts.org

Another derivatization approach involves the reaction of imidazole with propargyl alcohol and phosgene (B1210022) to form prop-2-yn-1-yl 1H-imidazole-1-carboxylate, introducing a carbamate (B1207046) linkage that can alter the electronic properties and reactivity of the molecule. chemicalbook.com These derivatization strategies significantly expand the chemical space accessible from the simple imidazole-alkyne scaffold, enabling the fine-tuning of its properties for specific applications.

Finally, while direct N-alkylation yields the prop-2-yn-1-yl isomer, accessing the 1-(prop-1-yn-1-yl)-1H-imidazole isomer would likely require alternative C-N bond-forming strategies. A plausible, though less common, route could involve a Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This would theoretically involve coupling an N-halo-imidazole with propyne (B1212725) or, more likely, coupling imidazole itself with a 1-propynyl halide or triflate under palladium/copper catalysis. Such methods underscore the versatility of modern organic synthesis in accessing specific isomers that are challenging to obtain through classical substitution reactions. libretexts.orgwikipedia.orgnih.gov

Reactivity and Functionalization of 1 Prop 1 Yn 1 Yl 1h Imidazole

Click Chemistry Applications

Click chemistry describes a class of reactions that are rapid, high-yielding, and selective, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prime example. nih.gov The utility of 1-(prop-1-yn-1-yl)-1H-imidazole in these reactions is directly related to the reactivity of its internal alkyne.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for forming 1,2,3-triazole rings. nih.govnih.gov However, the reactivity in CuAAC is highly dependent on the alkyne structure. Terminal alkynes, such as in the related compound 1-(prop-2-yn-1-yl)-1H-imidazole, are highly reactive in standard CuAAC conditions, typically requiring a Cu(I) source generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. nih.govmdpi.com

In contrast, internal alkynes, such as the prop-1-yn-1-yl group in the title compound, are significantly less reactive under these standard conditions. researchgate.net The reaction often requires more forcing conditions or alternative catalytic systems to proceed efficiently. For example, ruthenium catalysts have been shown to effectively catalyze the cycloaddition of azides with internal alkynes, leading to fully substituted 1,2,3-triazoles. researchgate.net Additionally, specialized internal alkynes, such as 1-iodoalkynes, exhibit exceptional reactivity in copper-catalyzed cycloadditions, even surpassing that of terminal alkynes. nih.gov This suggests that while this compound itself is a challenging substrate for classic CuAAC, its conversion to a more activated derivative or the use of alternative metal catalysts could enable its participation in such cycloadditions.

Table 1: Comparison of Alkyne Reactivity in Azide-Alkyne Cycloadditions

FeatureTerminal Alkynes (e.g., 1-(prop-2-yn-1-yl)-1H-imidazole)Internal Alkynes (e.g., this compound)
Common Catalyst Copper(I) nih.govRuthenium(II) researchgate.net
Typical Product 1,4-disubstituted 1,2,3-triazole nih.govFully (1,4,5-tri) substituted 1,2,3-triazole researchgate.net
Reactivity High under standard CuAAC conditions. nih.govLow under standard CuAAC conditions; requires modified catalysts or activation. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free click reaction that relies on the high reactivity of a strained cyclic alkyne, such as a cyclooctyne. magtech.com.cnwur.nl The driving force of the reaction is the release of ring strain upon the [3+2] cycloaddition with an azide (B81097). magtech.com.cn

The compound this compound is an acyclic, non-strained internal alkyne. It lacks the necessary ring strain to participate in SPAAC. Therefore, this reaction is not a viable functionalization strategy for this molecule. The SPAAC methodology is exclusively suited for activated cycloalkynes. magtech.com.cnrsc.orgnih.gov

The synthesis of heterocyclic systems where a triazole ring is fused to an imidazole (B134444) ring is a strategy for creating complex molecular architectures. nih.govgoogle.com Such a fusion involving this compound would typically require an intramolecular cycloaddition.

The general approach involves creating a precursor molecule that contains both the N-alkynylimidazole moiety and an azide group. For example, a 2-azidoethyl group could be attached to another position on the imidazole ring, or an azido-functionalized propargyl group could be used. The subsequent intramolecular azide-alkyne cycloaddition, promoted by a suitable catalyst, would then form the triazole ring, resulting in a fused bicyclic or a more complex bridged system. While this is a recognized strategy in heterocyclic chemistry, specific examples employing this compound as the starting alkyne are not prominently documented.

Further Alkynylation and Arylation Reactions

The imidazole ring of this compound can be further functionalized through metal-catalyzed cross-coupling reactions. researchgate.net These reactions typically require prior activation of the imidazole ring, usually by introducing a halogen atom (Br or I) at one of the carbon positions (C-2, C-4, or C-5).

Once the halo-imidazole derivative is formed, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid can introduce an aryl group (arylation). nih.govmdpi.com Similarly, a Sonogashira coupling with a terminal alkyne can be used to attach another alkyne moiety (alkynylation). beilstein-journals.org These methods provide a versatile platform for elaborating the core structure of this compound.

Table 2: Potential Cross-Coupling Reactions for Functionalization

Reaction NameCoupling PartnerResulting BondPurpose
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂)Imidazole-ArylArylation nih.gov
Sonogashira Coupling Terminal Alkyne (R-C≡CH)Imidazole-AlkyneAlkynylation beilstein-journals.org
Heck Coupling AlkeneImidazole-AlkeneVinylation
Buchwald-Hartwig Amination Amine (R₂NH)Imidazole-NitrogenAmination

Nucleophilic Reactivity of the Imidazole Nitrogen

The imidazole ring features a pyridine-like nitrogen atom at the N-3 position, which possesses a lone pair of electrons and is nucleophilic. nih.govmdpi.com This inherent nucleophilicity allows for reactions with various electrophiles.

A primary example of this reactivity is the quaternization of the N-3 nitrogen via alkylation. When this compound is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), the N-3 nitrogen attacks the electrophilic carbon, displacing the halide and forming a 1,3-disubstituted imidazolium (B1220033) salt. researchgate.netrsc.orgresearchgate.net This reaction is a fundamental method for synthesizing imidazolium-based ionic liquids and N-heterocyclic carbene (NHC) precursors. nih.govoatext.comcellulosechemtechnol.ro

The resulting imidazolium salt carries a positive charge, significantly altering the electronic properties and potential applications of the molecule.

Table 3: Representative Alkylation Reactions at N-3

Alkylating AgentReagent NameProduct Type
CH₃I Methyl Iodide1-(Prop-1-yn-1-yl)-3-methyl-1H-imidazolium iodide
CH₃CH₂Br Ethyl Bromide1-(Prop-1-yn-1-yl)-3-ethyl-1H-imidazolium bromide
BnCl Benzyl Chloride1-(Prop-1-yn-1-yl)-3-benzyl-1H-imidazolium chloride
CH₂=CHCH₂Br Allyl Bromide3-Allyl-1-(prop-1-yn-1-yl)-1H-imidazolium bromide

Coordination Chemistry of 1 Prop 1 Yn 1 Yl 1h Imidazole and Its Derivatives

Ligand Properties and Metal Ion Coordination

1-(Prop-1-yn-1-yl)-1H-imidazole, also known as N-propargylimidazole, is an imidazole (B134444) derivative featuring a propargyl group attached to a nitrogen atom of the imidazole ring. This structure, consisting of a planar aromatic heterocyclic core and a terminal alkyne substituent, provides unique reactivity for both "click" chemistry and coordination chemistry.

The imidazole ring itself is a crucial component in many biological molecules, such as histidine and histamine, and participates in various noncovalent interactions including coordination bonds, hydrogen bonds, and π-π interactions to form supramolecular structures. mdpi.com The nitrogen atom at the 3-position of the imidazole ring is particularly reactive towards electrophiles due to the available unshared electron pair, making it a primary site for metal ion coordination. nih.gov In the absence of a substituent at the N1 position, imidazole can also act as a hydrogen bond donor. researchgate.net

The propargyl group introduces specific steric and electronic effects. Compared to bulky substituents like trityl groups which can hinder coordination to metal centers, the compact nature of the propargyl group facilitates the design of ligands, for instance, for Rh(I)/(III) complexes used in catalysis. The terminal alkyne function not only allows for post-coordination modification via reactions like the copper-catalyzed azide-alkyne cycloaddition but also can interact with certain metal centers. The π-system of the alkyne can engage in interactions with metal d-orbitals, influencing the electronic properties and reactivity of the resulting complex.

The coordination of imidazole-based ligands is diverse. They can act as monodentate ligands, coordinating to a metal ion through a single nitrogen atom to form complexes with varying geometries, such as octahedral for Cr(III) and Co(II) and tetrahedral for Zn(II). azjournalbar.com They can also be incorporated into multidentate ligand frameworks, like Schiff bases or pincer ligands, leading to more complex and stable metal complexes. whiterose.ac.ukresearchgate.net The combination of the imidazole core and the reactive alkyne group in this compound makes it a bifunctional ligand with significant potential in constructing sophisticated coordination compounds.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically follows standard procedures in coordination chemistry, where the ligand is reacted with a suitable metal salt in an appropriate solvent. The synthesis of the ligand itself is often achieved through nucleophilic substitution, for example, by treating imidazole with propargyl bromide in the presence of a strong base like sodium hydride.

Once the ligand is obtained, it can be used to synthesize a variety of metal complexes. For instance, transition metal complexes of Cr(III), Co(II), and Zn(II) have been synthesized using 1H-imidazole. azjournalbar.com The characterization of these complexes relies on a suite of analytical techniques:

Spectroscopic Methods:

FT-IR Spectroscopy is crucial for identifying the coordination sites. A shift in the stretching frequency of the C=N bond within the imidazole ring upon complexation indicates the involvement of the nitrogen atom in bonding to the metal. ekb.eg

UV-Vis Spectroscopy provides information about the electronic transitions within the complex. Shifts in the π-π* and n-π* transitions of the ligand upon coordination can confirm complex formation and provide insights into the geometry of the complex. azjournalbar.com

NMR Spectroscopy is used for diamagnetic complexes, such as those of Zn(II). Changes in the chemical shifts of the imidazole protons upon coordination can elucidate the binding mode. Paramagnetic complexes, like those of Cr(III) and Co(II), are often not suitable for standard NMR analysis due to signal broadening. researchgate.net

Structural Analysis:

Single-Crystal X-ray Diffraction is the definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. nih.govmdpi.com For example, X-ray analysis has been used to determine the distorted trigonal pyramidal structures of zinc(II) complexes and the square pyramidal geometry of copper(II) complexes. mdpi.com

Other Techniques:

Elemental Analysis and Mass Spectrometry are used to confirm the elemental composition and molecular weight of the synthesized complexes. researchgate.net

Thermogravimetric Analysis (TGA) can be employed to study the thermal stability of the complexes and identify the loss of coordinated or lattice solvent molecules. researchgate.net

The table below summarizes typical coordination geometries observed for imidazole-based complexes.

Metal IonCoordination NumberTypical GeometryReference
Cr(III)6Octahedral azjournalbar.com
Co(II)6Octahedral azjournalbar.com
Zn(II)4Tetrahedral azjournalbar.com
Zn(II)5Distorted Trigonal Pyramidal mdpi.com
Cu(II)5Square Pyramidal mdpi.com
Rh(III)6Octahedral (Cyclometalated) nih.gov
Ir(III)6Octahedral (Cyclometalated) nih.gov

Applications in Catalysis and Dynamic Combinatorial Chemistry

The unique structural features of this compound and its derivatives make them valuable in the fields of catalysis and dynamic combinatorial chemistry.

Catalysis: The imidazole moiety is a precursor to N-heterocyclic carbenes (NHCs), which are powerful σ-donor ligands that form stable complexes with a wide range of transition metals. nih.gov These NHC-metal complexes are highly effective catalysts for various organic transformations. The propargyl group on the imidazole can be used to anchor these complexes to supports or to introduce additional functionalities.

Gold Catalysis: Gold(I) complexes are particularly effective at activating the triple bond of alkynes towards nucleophilic attack. nih.govacs.org While specific catalytic applications of a this compound gold complex are not detailed, the general principle involves the π-acidic gold center coordinating to the alkyne, making it susceptible to attack by various nucleophiles (water, alcohols, amines). nih.govmdpi.com This is fundamental to reactions like hydration, hydroalkoxylation, and hydroamination of alkynes. mdpi.com The presence of the alkyne within the ligand itself opens possibilities for intramolecular reactions or polymerization.

Rhodium Catalysis: Rhodium complexes are known for their catalytic activity in reactions like hydrogenation, hydroformylation, and C-C coupling. The compact propargyl group of this compound is well-suited for creating Rh(I)/(III) complexes for catalysis. Rhodium has been shown to be a key component in catalysts for the reduction of nitrogen oxides. nih.gov

Other Metals: Copper(I) imidazole complexes have been synthesized and their reactivity studied, for example with carbon monoxide. rsc.org Nickel complexes with chiral NHC ligands have been used in the asymmetric reductive coupling of aldehydes and alkynes. nih.gov

Dynamic Combinatorial Chemistry (DCC): DCC is a powerful technique for the discovery of new functional molecules, based on the reversible formation of libraries of compounds from a set of building blocks. The terminal alkyne of this compound is an ideal functional group for use in DCC. It can participate in reversible reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By combining this ligand with a variety of azide-containing building blocks in the presence of a metal ion template, a dynamic library of potential multidentate ligands can be generated. The metal ion can then select and amplify the formation of the best-fitting ligand from the library, leading to the discovery of highly specific and stable metal complexes.

Noble Metal-Based Imidazole Complexes in Research

Noble metal complexes containing imidazole-based ligands are a significant area of research, primarily driven by their potential applications in medicine and materials science. mdpi.com

Gold (Au) Complexes: The supramolecular chemistry of gold complexes is of particular interest. mdpi.com Gold(I) complexes bearing NHC ligands derived from imidazoles are actively being investigated. mdpi.comnih.gov The linear coordination geometry typical for Au(I) can be influenced by weak interactions with substituents on the ligand. theses.fr Gold's high affinity for alkynes makes this compound a particularly relevant ligand. Gold-catalyzed reactions often involve an Au(I)/Au(III) redox cycle and can be used to achieve complex transformations of alkynes, such as oxo-arylfluorination and oxo-arylalkenylation. nih.gov

Rhodium (Rh) and Iridium (Ir) Complexes: Cyclometalated rhodium(III) and iridium(III) complexes incorporating imidazole-containing Schiff base ligands have been synthesized and characterized. nih.gov These complexes often exhibit interesting photophysical properties and have been explored for applications such as cellular imaging. nih.gov The imidazole unit is a key component, coordinating to the metal center and influencing the electronic properties and stability of the complex. nih.gov

Platinum (Pt) Complexes: While cisplatin (B142131) is a famous example of a platinum-based anticancer drug, research into new platinum complexes with different ligands continues. The imidazole ring has a strong coordination affinity for Pt(II) ions, and such complexes are being explored for their ability to interact with DNA. mdpi.com

The research into noble metal complexes with functionalized imidazoles like this compound is driven by the ability to fine-tune the steric and electronic properties of the resulting complexes. The combination of a stable imidazole-metal bond and a reactive peripheral group like an alkyne allows for the construction of multifunctional molecules with tailored properties for catalysis, materials science, and medicinal chemistry.

Applications in Materials Science and Supramolecular Chemistry

Polymer Chemistry and Multifunctional Polymer Synthesis

The ability of 1-(prop-1-yn-1-yl)-1H-imidazole to participate in polymerization reactions makes it a key monomer for the development of multifunctional polymers. The imidazole (B134444) ring itself can be part of a polymerizable group, as seen in poly(vinyl imidazole), while the alkyne functionality provides a powerful tool for post-polymerization modification and the creation of complex polymer architectures. rsc.orgresearchgate.net

The most significant application in polymer synthesis lies in its use in click chemistry. rsc.org This compound can be efficiently reacted with azide-functionalized polymers or monomers to introduce imidazole units along a polymer backbone or as side chains. This approach allows for the synthesis of well-defined polymers with tailored properties. The imidazole groups incorporated into the polymer can impart a range of functionalities, including:

Enhanced Thermal Stability: Imidazole-containing polymers often exhibit improved thermal resistance.

Coordination Sites: The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of polymer-metal complexes for catalysis or materials with specific magnetic or optical properties.

pH-Responsiveness: The basic nature of the imidazole ring allows polymers to respond to changes in pH, which is useful for applications such as smart drug delivery systems.

Improved Material Properties: The rigid, aromatic nature of the imidazole ring can enhance the mechanical properties of the resulting polymer.

While specific data for polymers synthesized directly from this compound is emerging, studies on related imidazole-containing copolymers provide insight into the expected properties. For instance, copolymers of methyl methacrylate (B99206) and imidazole-based monomers have shown higher thermal stability compared to pure poly(methyl methacrylate).

Table 1: Illustrative Properties of Imidazole-Containing Copolymers

Copolymer System Monomer Ratio (Monomer 1:Monomer 2) Number Average Molecular Weight (Mn, g/mol ) Thermal Decomposition Temp. (TGA, 5% weight loss)
Poly(MMA-co-AOMMI) 2:1 13,500 > 300 °C
Poly(MMA-co-AOMMI) 1:1 17,300 > 300 °C
Poly(MMA-co-AOMMI) 1:2 16,600 > 300 °C

Data is illustrative and based on related imidazole copolymers like poly(methyl methacrylate-co-2-allyloxymethyl-1-methylimidazole).

Development of Functional Materials for Optoelectronics and Photonics

The electronic characteristics of the imidazole ring make it a compelling component for materials in optoelectronics and photonics. Imidazole derivatives are known for their potential electrical conductivity and luminescent properties. rsc.org The incorporation of the this compound unit into larger conjugated systems can modulate their electronic energy levels, influencing their light absorption and emission properties.

Research into copolymers that feature imidazole moieties has demonstrated their potential in this field. For example, fluorene-imidazole copolymers have been synthesized and shown to exhibit blue photoluminescence, a desirable characteristic for applications in organic light-emitting diodes (OLEDs). The optical band gap of these materials, a critical parameter for optoelectronic devices, can be tuned by altering the polymer structure. Furthermore, donor-acceptor copolymers containing imidazole units have been investigated for their photovoltaic properties, indicating their potential use in organic solar cells. mdpi.com Palladium-catalyzed reactions involving N-propargylimidazole can also lead to the formation of fused imidazoles that exhibit blue-green emission. rsc.org

Table 2: Optoelectronic Properties of Functional Polymers Containing Imidazole Derivatives

Polymer System Emission Maximum (nm) Optical Band Gap (eV) Application Area
Poly(fluorene-co-diphenylimidazolium chloride) ~440 ~3.06 Blue light-emitting materials
Poly(fluorene-co-diphenylimidazol-2-thione) Red-shifted from 440 ~2.91 Light-emitting materials
Donor-acceptor copolymer with MPI ~720 (weak PL) 1.57 Organic photovoltaics

MPI: 1-methyl-2-phenyl imidazole. Data is based on studies of various imidazole-containing copolymers.

The alkyne group of this compound also offers a route to attach these chromophoric units to other materials, such as quantum dots or other polymers, to create hybrid materials with tailored photonic properties.

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring of this compound is an excellent participant in such interactions. The nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling the formation of predictable and stable self-assembled structures. researchgate.net

Key interactions involving the imidazole moiety include:

Hydrogen Bonding: The N-H proton of the imidazole ring (in its protonated form or in related un-substituted imidazoles) and the lone pair of electrons on the other nitrogen atom can form strong hydrogen bonds. This can lead to the formation of chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic imidazole rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. This is a common feature in the self-assembly of imidazole-containing molecules and polymers. nih.gov

Coordination Chemistry: The nitrogen atoms are excellent ligands for a wide variety of metal ions. This allows for the construction of metallo-supramolecular structures, such as cages, grids, and coordination polymers, with potential applications in catalysis, sensing, and gas storage.

Host-Guest Interactions: The imidazole ring can be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a host molecule. The binding is driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. While specific host-guest studies with this compound are not extensively documented, the structural motifs present in the molecule strongly suggest its potential in this area. For example, it could act as a guest for cyclodextrins or pillararenes. lp.edu.uanih.gov

The self-assembly of imidazole derivatives has been shown to result in complex structures like bundled antiparallel helices, demonstrating the sophisticated architectures that can be achieved. mdpi.comnih.gov Theoretical studies have also confirmed that hydrogen-bonded dimeric structures of imidazole derivatives are significantly more stable than their monomeric counterparts, providing a strong driving force for self-assembly. mdpi.com The alkyne functionality further expands the possibilities for creating intricate supramolecular systems by allowing for covalent capture of assembled structures or by participating in non-covalent interactions itself.

Mechanistic Biochemical and Biological Interaction Studies Non Clinical Focus

Interactions with Nucleic Acids and Gene Silencing Mechanisms (e.g., ASO, siRNA synthesis)

The structural components of 1-(Prop-1-yn-1-yl)-1H-imidazole, particularly the propynyl (B12738560) group and the imidazole (B134444) ring, are of significant interest in the field of nucleic acid therapeutics. The terminal alkyne group provides a reactive handle for "click chemistry," a method widely used for conjugating molecules. This is highly relevant for the synthesis of modified oligonucleotides.

Derivatives such as 1-(prop-2-yn-1-yl)-1H-imidazole are utilized in the synthesis of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These molecules are central to gene silencing therapies, which function by targeting specific messenger RNA (mRNA) sequences to prevent protein translation. nih.gov The imidazole moiety, in this context, is suggested to play a crucial role in enhancing the stability and therapeutic efficacy of these synthetic nucleic acids within biological systems. The chemical stability of therapeutic oligonucleotides is a major barrier to their clinical application, as unmodified molecules are rapidly degraded by nucleases in the bloodstream and tissues. unc.edu Chemical modifications, such as those potentially offered by imidazole derivatives, are therefore critical for developing viable gene silencing drugs. unc.edu

The design of effective gene silencing agents like siRNAs relies on their ability to hybridize with accessible sites on the target mRNA. nih.gov Studies have shown that siRNAs can be highly potent, with inhibitory concentrations (IC50) in the nanomolar range, and their effectiveness is closely linked to their chemical structure and delivery method. nih.gov

Enzyme Inhibition Mechanisms and Biochemical Pathway Modulation

The imidazole ring is a well-known pharmacophore that interacts with numerous enzymes, often by coordinating with metal ions in the active site or participating in hydrogen bonding.

Carbonic Anhydrase II InhibitionCarbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide.nih.govThe human isoform, hCA II, is a major drug target for various conditions.nih.govnih.govWhile direct studies on this compound are not available, the inhibition of hCA II by other imidazole-containing compounds is well-documented. For instance, a series of sulfonamides incorporating an imidazoline (B1206853) ring (a reduced form of imidazole) demonstrated potent inhibition of hCA II.nih.govIn these inhibitors, the sulfonamide group typically acts as the primary zinc-binding function, while the heterocyclic ring system, such as imidazole, modulates the compound's physicochemical properties and can influence isoform selectivity.nih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by Imidazoline-Containing Sulfonamides

CompoundhCA I Ki (nM)hCA II Ki (nM)
Imidazoline-sulphonamide 6a 155.437.6
Imidazoline-sulphonamide 6b 144.854.2
Imidazoline-sulphonamide 6c 150.365.6
Acetazolamide (Reference)250.012.0

Data sourced from Ghorab et al., 2023. nih.gov Ki represents the inhibition constant.

Cytochrome P450 Enzyme InteractionsCytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases crucial for drug metabolism.nih.govresearchgate.netImidazole-based compounds are renowned for their potent inhibition of CYP enzymes, particularly CYP3A4. The mechanism often involves the nitrogen atom of the imidazole ring coordinating directly with the heme iron atom in the enzyme's active site.nih.gov

This interaction is classified as a Type II spectral binding event and results in competitive inhibition. nih.gov For example, a pyrimidine-imidazole derivative, PH-302, was shown to competitively inhibit CYP3A4 with a K_i of approximately 2.0 µM. nih.gov The imidazole moiety of the compound was directly responsible for this coordination. nih.gov Similarly, studies on antifungal imidazole derivatives show strong inhibition of CYP3A4, with K_i values often in the nanomolar range. researchgate.net This potent interaction underscores the potential for imidazole-containing compounds to cause significant drug-drug interactions. nih.govresearchgate.net

Inhibition Constants (Ki) of Antifungal Imidazoles against CYP3A4

InhibitorKi (nM)
Clotrimazole18
Miconazole36
Sulconazole100
Tioconazole52

Data sourced from Zhang et al., 2002. researchgate.net

Other Enzyme-Ligand Mechanistic Analyses (e.g., α-amylase, pancreatic lipase, Mpro)The inhibitory potential of imidazole derivatives extends to other key enzymes.

α-Amylase and Pancreatic Lipase: The closely related compound 1-(prop-2-yn-1-yl)-1H-imidazole has been noted for its interaction with α-amylase and pancreatic lipase, enzymes involved in carbohydrate and fat digestion. While the specific mechanism for this compound is not detailed, studies on other imidazole-containing molecules, such as glycoconjugated 1H-1,2,3-triazoles, show they can act as reversible, noncompetitive inhibitors of pancreatic α-amylase. nih.gov This type of inhibition suggests the compounds bind to a site on the enzyme distinct from the active site (an allosteric site), forming a stable enzyme-substrate-inhibitor complex. nih.gov

Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for viral replication. nih.goveuropeanreview.org Its active site features a catalytic dyad composed of Cysteine-145 and Histidine-41. nih.gov The imidazole side chain of His41 is critical to the catalytic mechanism, as it acts as a general base to deprotonate the thiol group of Cys145, initiating the nucleophilic attack on the substrate. nih.gov Given this mechanism, the imidazole ring of an inhibitor like this compound could potentially interact with the active site, disrupting this crucial catalytic process. Inhibitors of Mpro can be either covalent, forming a bond with the catalytic cysteine, or non-covalent. nih.gov

Molecular Level Interactions with Cellular Components (e.g., Mitochondrial Membrane Disruption, ROS Production)

At the subcellular level, imidazole derivatives can engage in interactions that modulate cellular health and signaling. A key mechanism involves the generation of Reactive Oxygen Species (ROS).

Some imidazole derivatives can act as photosensitizers, participating in light-induced oxidative reactions to produce ROS. This property is harnessed in photodynamic therapy for cancer, where ROS generation leads to localized cell death. A primary source of cellular ROS is the mitochondrial electron transport chain, specifically at Complex I and Complex III. nih.govnih.gov An increase in mitochondrial ROS production can trigger a cascade of events, including the disruption of the mitochondrial membrane potential. researchgate.netresearchgate.net This loss of membrane integrity is a critical step in the intrinsic pathway of apoptosis (programmed cell death), a common mechanism of action for anticancer compounds. researchgate.net Therefore, by inducing ROS, a compound like this compound could potentially disrupt mitochondrial function and trigger cell death pathways.

Oxidative Reaction Participation and Antioxidant Activity Studies

The role of the imidazole ring in redox chemistry is dual-natured. As mentioned, certain derivatives can participate in pro-oxidative reactions to generate ROS. Conversely, other imidazole compounds have demonstrated significant antioxidant activity.

Structure Activity Relationship Sar Studies in Chemical Biology

Elucidation of Structural Features Influencing Reactivity

No specific research findings are available to detail the structural features of 1-(Prop-1-yn-1-yl)-1H-imidazole that influence its chemical reactivity.

Correlating Structural Modifications with Biochemical Interaction Profiles

There are no available studies that correlate structural modifications of this compound with its biochemical interaction profiles.

Future Perspectives in 1 Prop 1 Yn 1 Yl 1h Imidazole Research

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methods is paramount for the widespread application of 1-(Prop-1-yn-1-yl)-1H-imidazole. While traditional methods for creating N-alkenyl and N-alkynyl imidazoles often provide a foundational approach, future research is geared towards overcoming limitations such as harsh reaction conditions, low yields, and the use of hazardous reagents.

A common strategy for synthesizing related compounds involves the alkylation of imidazole (B134444) with propargyl halides. However, these methods can sometimes be non-selective and require stringent conditions. Future advancements will likely focus on catalyst innovation and process optimization. For instance, the use of greener and more efficient catalytic systems, such as L-proline or novel heterogeneous acid catalysts, has shown promise in the synthesis of other substituted imidazoles. researchgate.netrsc.org These catalysts can promote reactions under milder conditions, enhance yields, and simplify purification processes. researchgate.net

Another promising avenue is the development of one-pot multicomponent reactions. These reactions, which allow for the synthesis of complex molecules from simple precursors in a single step, offer significant advantages in terms of efficiency and sustainability. rsc.orgresearchgate.net Research into domino Knoevenagel-condensation-cyclization reactions for creating imidazole hybrids showcases the potential of such strategies. rsc.org Adapting these advanced, metal-free, or green catalytic one-pot methods for the specific synthesis of this compound could dramatically improve its accessibility for further research and application.

Synthetic Approach Potential Advantages for Future Synthesis Relevant Research Area
Green Catalysis Use of biodegradable and reusable catalysts (e.g., L-proline), milder reaction conditions, reduced waste. researchgate.netSynthesis of Triaryl-Imidazoles researchgate.net
Heterogeneous Catalysis Easy separation of catalyst from the reaction mixture, potential for catalyst recycling, enhanced stability. rsc.orgSynthesis of Benzopyrazine-Aminoimidazole Hybrids rsc.org
One-Pot Multicomponent Reactions Increased efficiency, reduced synthesis time, lower consumption of solvents and reagents. researchgate.netMetal-Free Synthesis of Imidazole Derivatives researchgate.net
Transition-Metal-Free Cyclization Avoidance of toxic and expensive metal catalysts, milder reaction conditions, high functional group tolerance. researchgate.netSynthesis of Imidazo[1,5-a]heterocycles researchgate.net

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry offers powerful tools for accelerating the discovery and development of novel compounds. For this compound, advanced computational modeling is poised to play a crucial role in predicting its properties, elucidating reaction mechanisms, and guiding the design of new derivatives with tailored functions.

In silico techniques, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are already being used to investigate imidazole derivatives for therapeutic applications. nih.gov These models can predict how a molecule might interact with biological targets, such as enzymes or receptors, and assess its potential as a drug candidate. Applying these methods to this compound and its potential derivatives could rapidly identify promising candidates for anticancer or antimicrobial agents, saving significant time and resources in the laboratory. nih.gov

Furthermore, Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This understanding is critical for elucidating the mechanisms of its synthesis and its role in catalytic cycles or biological pathways. For example, computational studies can model the transition states of synthetic reactions to optimize conditions for higher yields or predict how the molecule will behave as a photosensitizer in photodynamic therapy by analyzing its electronic excitations.

Computational Method Application in Future Research Potential Outcome
Molecular Docking Simulating the interaction of the compound with biological targets (e.g., GSK-3β, cancer-related proteins). nih.govIdentification of potential therapeutic targets and lead compounds.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. nih.govEarly-stage assessment of drug-likeness and safety to guide derivative design.
Density Functional Theory (DFT) Calculating electronic structure, reactivity indices, and reaction energy profiles.Mechanistic elucidation of synthetic routes and prediction of chemical reactivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the compound's behavior within a complex biological environment (e.g., an enzyme active site).Detailed understanding of the molecular basis of biological activity.

Integration into Emerging Interdisciplinary Research Areas

The true potential of this compound lies in its application across diverse scientific fields, from medicine to materials science. The presence of the terminal alkyne group makes it particularly suitable for "click chemistry," a set of powerful and reliable reactions that allow for the modular construction of complex chemical architectures.

Targeted Delivery Systems: The imidazole moiety is a known component in compounds that help overcome solubility issues for poorly soluble drugs, while the alkyne group provides a perfect handle for targeted delivery. nih.gov Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, this compound can be readily conjugated to targeting ligands such as antibodies, peptides, or nanoparticles. This would allow for the specific delivery of therapeutic agents to diseased cells, such as cancer cells, enhancing efficacy while minimizing side effects. nih.gov Research has already highlighted the potential of imidazole derivatives in gene silencing therapies, and this compound could be used to synthesize more stable and effective antisense oligonucleotides or siRNA.

Novel Catalyst Development: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts. They are also fundamental components of certain ionic liquids, which are explored as environmentally friendly solvents and catalysts in organic synthesis. researchgate.net Future research could focus on converting this compound into novel NHC catalysts or functionalized ionic liquids. The propynyl (B12738560) group could be used to anchor these catalysts to solid supports, facilitating their recovery and reuse, or to introduce additional functionalities that modulate their catalytic activity and selectivity.

The unique combination of a biologically relevant imidazole core and a synthetically versatile alkyne handle ensures that this compound will be a valuable platform for future innovation. As synthetic methods become more efficient and computational predictions more precise, the integration of this compound into advanced materials and therapeutic systems holds immense promise.

Q & A

Q. What are the common synthetic routes for preparing 1-(Prop-1-yn-1-yl)-1H-imidazole and its derivatives?

The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, aryl halides can react with imidazole derivatives under conditions optimized for regioselectivity (e.g., using Pd catalysts, CuI as a co-catalyst, and K₂CO₃ as a base in DMF at 120°C for 24 hours) . Nucleophilic substitution reactions between propargyl halides and imidazole in the presence of bases like K₂CO₃ are also effective, yielding target compounds after purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR) be utilized to characterize this compound derivatives?

  • 1H NMR : The propargyl proton typically appears as a singlet at δ ~2.5–3.0 ppm, while imidazole protons resonate between δ 7.0–8.5 ppm. Substituents on the imidazole ring or aryl groups show distinct splitting patterns (e.g., aromatic protons in biphenyl derivatives at δ 7.2–7.8 ppm) .
  • 13C NMR : The sp-hybridized carbon of the propargyl group appears at δ ~75–85 ppm, and imidazole carbons are observed at δ ~120–140 ppm .
  • IR : Stretching vibrations for C≡C bonds in the propargyl group are visible at ~2100–2250 cm⁻¹, while imidazole ring vibrations occur at ~1500–1600 cm⁻¹ .

Q. What are the potential biological applications of this compound derivatives, and how are these activities assessed experimentally?

These derivatives exhibit anti-leishmanial, anti-fungal, and anti-oxidant activities. For example, in vitro assays like the MES (Maximal Electroshock) test measure ED₅₀ values to quantify anti-epileptic efficacy . Anti-leishmanial activity is evaluated via parasite inhibition assays using promastigote cultures, with IC₅₀ values calculated from dose-response curves .

Advanced Questions

Q. How can QSAR models like CoMSIA be applied to predict the biological activity of this compound analogs?

CoMSIA (Comparative Molecular Similarity Indices Analysis) models correlate molecular descriptors (steric, electrostatic, hydrophobic fields) with biological data. A dataset of 44 analogs was divided into training (80%) and test (20%) sets. The model’s predictive power is validated using metrics like q² (cross-validated correlation coefficient) and r² (conventional correlation coefficient). For instance, a CoMSIA model with q² > 0.5 and r² > 0.8 reliably predicts anti-epileptic activity, guiding structural optimizations like introducing electron-withdrawing groups on the aryl ring .

Q. What methodologies are effective in optimizing the regioselectivity of palladium-catalyzed cross-coupling reactions for imidazole derivatives?

Regioselectivity is controlled by:

  • Ligand selection : Bulky ligands (e.g., P(t-Bu)₃) favor coupling at sterically accessible positions.
  • Substrate design : Electron-deficient aryl halides (e.g., 4-bromobenzaldehyde) preferentially react at the imidazole’s N1 position .
  • Reaction conditions : High temperatures (120°C) and polar solvents (DMF) enhance reaction efficiency, as demonstrated in the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde derivatives .

Q. How do computational methods such as DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict molecular electrostatic potential (MEP) surfaces, HOMO-LUMO gaps, and charge distribution. For example, MEP analysis reveals nucleophilic regions at the imidazole’s N3 atom and electrophilic regions at the propargyl carbon, guiding reactivity predictions. HOMO-LUMO gaps (~4–5 eV) indicate moderate stability, correlating with experimental oxidative resistance .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these?

Challenges include:

  • Twinned crystals : SHELXL’s twin refinement module (BASF command) corrects for overlapping diffraction patterns .
  • Disorder in propargyl groups : Partial occupancy refinement and restraints (e.g., SIMU, DELU) model dynamic disorder .
  • Weak diffraction : High-resolution data (d < 0.8 Å) and iterative least-squares refinement in SHELXL improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.